Iodide (I) vs. Bromide (Br): Leaving Group Reactivity Determines Cross-Coupling and Substitution Efficiency
The δ-iodo substituent in Methyl N-Boc-2-amino-5-iodopentanoate provides a leaving group with established superior reactivity compared to the bromo analog Methyl N-Boc-2-amino-5-bromopentanoate (CAS 1934265-99-2). Condensed-phase kinetic data consistently establish the halide leaving group reactivity order as iodide > bromide > chloride, with iodide functioning as the weakest base (pKa of conjugate acid HI ≈ −10) and consequently the best leaving group among common halides [1]. This translates into faster oxidative addition with Pd(0) catalysts in cross-coupling catalytic cycles, a critical rate-determining step for Suzuki, Negishi, and Sonogashira couplings [2]. While direct head-to-head kinetic measurements comparing these two specific protected amino acid esters are not available in the public domain, the class-level leaving group hierarchy is firmly established and directly applicable: the iodo compound enables reactions that may require forcing conditions or fail entirely with the bromo congener [3].
| Evidence Dimension | Halide leaving group ability (relative nucleofugality in SN2 and cross-coupling oxidative addition) |
|---|---|
| Target Compound Data | Iodide (I⁻): pKa of conjugate acid HI ≈ −10; best leaving group among common halides; condensed-phase reactivity order places iodide highest |
| Comparator Or Baseline | Bromide (Br⁻): pKa of conjugate acid HBr ≈ −9; intermediate leaving group; Methyl N-Boc-2-amino-5-bromopentanoate (CAS 1934265-99-2, MW 310.18, C₁₁H₂₀BrNO₄) |
| Quantified Difference | Iodide > bromide in all common substitution and oxidative addition contexts; iodide is displaced by even weak nucleophiles (e.g., triphenylphosphine), whereas bromide requires stronger nucleophiles [1] |
| Conditions | Condensed-phase nucleophilic substitution and Pd(0)-catalyzed cross-coupling (Suzuki, Negishi, Sonogashira, Stille, Heck) conditions; general class-level kinetic data [1][3] |
Why This Matters
For procurement decisions, the iodo compound is the preferred choice when maximal reactivity in cross-coupling or substitution is required; the bromo analog, while sometimes cheaper, may necessitate higher catalyst loadings, elevated temperatures, or extended reaction times that reduce overall process efficiency.
- [1] LibreTexts Chemistry. (2019). 8.02 Relative Reactivity of Halide Leaving Groups. Retrieved from https://chem.libretexts.org View Source
- [2] Molaid. (2016). Methyl (S)-2-(Boc-amino)-5-iodopentanoate – CAS 162007-08-1. Iodine atom enables cross-coupling reactions including Suzuki, Stille, and nucleophilic substitutions. Retrieved from https://www.molaid.com View Source
- [3] Chemistry StackExchange. (2017). Revision 895c5efa: Iodide is a much better leaving group than bromide; iodide can be readily displaced by even a poor nucleophile like TPP. Retrieved from https://chemistry.stackexchange.com View Source
